molecular formula C9H8N2O B1524779 3-(1H-pyrazol-5-yl)phenol CAS No. 904665-39-0

3-(1H-pyrazol-5-yl)phenol

Cat. No. B1524779
CAS RN: 904665-39-0
M. Wt: 160.17 g/mol
InChI Key: ITAXMMKXGBJBHQ-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-5-yl)phenol” is a compound that belongs to the class of organic compounds known as arylpyrazoles . It is prepared by the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .


Synthesis Analysis

The synthesis of “3-(1H-pyrazol-5-yl)phenol” involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-5-yl)phenol” is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions of “3-(1H-pyrazol-5-yl)phenol” are influenced by the presence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole .

Scientific Research Applications

Anti-Tubercular Agents

Researchers have designed compounds like VIII and analogues as promising anti-tubercular agents. This involves a combination of in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation to develop new treatments for tuberculosis .

Cytotoxic Agents for Cancer Therapy

Novel derivatives of this compound have been synthesized and evaluated for their cytotoxic efficiency. These derivatives exhibit significant cytotoxic activity, with some showing excellent activity compared to standard reference drugs, making them potential candidates for cancer therapy .

Supramolecular Chemistry

A series of novel tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which include derivatives of 3-(1H-Pyrazol-3-yl)phenol , have been used to assess planar stacking columns in supramolecular structures. This research helps understand how small structural changes can affect the supramolecular environment .

Synthesis of New Heterocycles

Efforts have been made to produce new heterocycles using this compound. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride has been subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles. These heterocycles have potential applications in various biological assays .

Antimicrobial and Antioxidant Activity

The compound has been used in synthesizing molecules with triazole, pyrazole, and thiazole nuclei. These molecules are anticipated to have superior biological activity, including antimicrobial and antioxidant properties .

properties

IUPAC Name

3-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAXMMKXGBJBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702026
Record name 3-(1H-Pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904665-39-0
Record name 3-(1H-Pyrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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